molecular formula C2H7KO7P2 B1592671 Tetrapotassium etidronate CAS No. 67953-76-8

Tetrapotassium etidronate

Cat. No.: B1592671
CAS No.: 67953-76-8
M. Wt: 244.12 g/mol
InChI Key: QJHGMCJEXKGYCA-UHFFFAOYSA-M
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Description

Tetrapotassium etidronate is a salt of etidronic acid, a crystalline diphosphonate. It is commonly used in various industries, including cosmetics, water treatment, and detergents, due to its chelating properties . The compound is known for its ability to bind metal ions, making it effective in preventing scale formation and corrosion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapotassium etidronate can be synthesized by reacting etidronic acid with potassium hydroxide. The reaction typically involves dissolving etidronic acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature to ensure complete neutralization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where etidronic acid and potassium hydroxide are mixed under controlled conditions. The resulting solution is then concentrated and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrapotassium etidronate primarily undergoes chelation reactions, where it binds to metal ions. It can also participate in substitution reactions where the potassium ions are replaced by other cations.

Common Reagents and Conditions:

    Chelation Reactions: Typically involve metal ions such as calcium, magnesium, and iron. The reactions are usually carried out in aqueous solutions at neutral to slightly alkaline pH.

    Substitution Reactions: Involve reagents like sodium chloride or other salts that can replace potassium ions under suitable conditions.

Major Products:

Scientific Research Applications

Tetrapotassium etidronate has a wide range of applications in scientific research:

Mechanism of Action

Tetrapotassium etidronate exerts its effects primarily through chelation. It binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions. In biological systems, it inhibits osteoclastic activity, reducing bone resorption and shifting the balance towards bone formation. This mechanism is particularly useful in treating bone-related disorders .

Comparison with Similar Compounds

  • Disodium Etidronate
  • Tetrasodium Etidronate
  • Etidronic Acid

Comparison:

This compound stands out due to its high solubility and effectiveness in chelation, making it a preferred choice in applications requiring efficient metal ion binding.

Properties

IUPAC Name

potassium;hydroxy-(1-hydroxy-1-phosphonoethyl)phosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O7P2.K/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGMCJEXKGYCA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7KO7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031600
Record name Potassium hydrogen (1-hydroxy-1-phosphonoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

67953-76-8, 13502-12-0
Record name Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium hydrogen (1-hydroxy-1-phosphonoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-hydroxyethylidene)bisphosphonic acid, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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